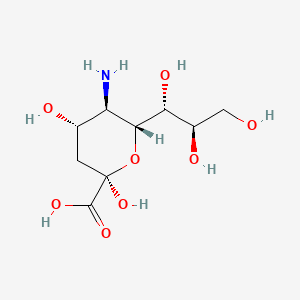
N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One
Descripción general
Descripción
N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzisothiazolinone core with a hydroxypropyl group attached. Its properties make it suitable for a range of applications, particularly in the development of polymers and drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One typically involves the reaction of 1,2-benzisothiazolin-3-one with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxypropyl group can be substituted with other functional groups, allowing for the synthesis of derivatives with tailored properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols, with the reactions conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products have distinct properties and can be used in different applications, such as drug development and material science.
Aplicaciones Científicas De Investigación
N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly in the field of oncology and antimicrobial therapy.
Industry: The compound is utilized in the production of coatings, adhesives, and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The benzisothiazolinone core interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial properties.
Comparación Con Compuestos Similares
N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)-1,2-benzisothiazolin-3-One: This compound has a similar structure but with a hydroxyethyl group instead of a hydroxypropyl group. It exhibits different solubility and reactivity profiles.
This compound derivatives: Various derivatives with different substituents on the benzisothiazolinone core have been synthesized to enhance specific properties, such as antimicrobial activity or polymer compatibility.
The uniqueness of this compound lies in its balanced combination of solubility, reactivity, and biological activity, making it a valuable compound for diverse applications.
Propiedades
IUPAC Name |
2-(2-hydroxypropyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)6-11-10(13)8-4-2-3-5-9(8)14-11/h2-5,7,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVXGJDXAJUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962836 | |
| Record name | 2-(2-Hydroxypropyl)-1,2-benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-13-2 | |
| Record name | N-(2-Hydroxypropyl)-1,2-benzisothiazolin-3-One | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxypropyl)-1,2-benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)





